2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a unique structure combining benzylthio and phenylthio groups with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The benzylthio and phenylthio groups are introduced through nucleophilic substitution reactions using appropriate thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylthio and phenylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(phenylthio)-N-(5-((benzylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(methylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both benzylthio and phenylthio groups, which can impart distinct chemical and biological properties. The combination of these groups with the oxadiazole ring can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(12-24-11-14-7-3-1-4-8-14)19-18-21-20-17(23-18)13-25-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQANUROYAQRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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